molecular formula C18H23N3O2 B14479986 1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- CAS No. 72004-13-8

1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)-

Cat. No.: B14479986
CAS No.: 72004-13-8
M. Wt: 313.4 g/mol
InChI Key: SJYVHRXXCUSDJN-UHFFFAOYSA-N
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Description

1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- is a complex organic compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring. This specific compound is characterized by its unique structure, which includes a piperazine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- involves multiple steps. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for introducing different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- stands out due to its specific piperazine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72004-13-8

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-1-benzazepine-2,5-dione

InChI

InChI=1S/C18H23N3O2/c1-12-8-15-16(9-13(12)2)19-17(22)10-14(18(15)23)11-21-6-4-20(3)5-7-21/h8-10H,4-7,11H2,1-3H3,(H,19,22)

InChI Key

SJYVHRXXCUSDJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C=C(C2=O)CN3CCN(CC3)C

Origin of Product

United States

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